molecular formula C19H15ClN4O3S2 B2840430 N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 714284-05-6

N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2840430
CAS No.: 714284-05-6
M. Wt: 446.92
InChI Key: IKHGIXKEHHIWEM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[3-(3-chloro-4-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S2/c1-27-16-9-8-12(11-13(16)20)21-18-19(23-15-6-3-2-5-14(15)22-18)24-29(25,26)17-7-4-10-28-17/h2-11H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGIXKEHHIWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. The compound N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has shown promise in inhibiting tumor growth in various cancer cell lines.

Mechanism of Action:

  • Inhibition of Kinases: Research indicates that quinoxaline derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced cell division and increased apoptosis in malignant cells.
  • Induction of Apoptosis: Studies have demonstrated that this compound can trigger apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies:

  • A study published in the Journal of Medicinal Chemistry reported that similar quinoxaline compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential role for this compound in targeted cancer therapies .

Neuroprotective Effects

The neuroprotective properties of quinoxaline derivatives are another area of interest. This compound may play a role in protecting neuronal cells from oxidative stress and excitotoxicity.

Mechanism of Action:

  • NMDA Receptor Modulation: Quinoxaline derivatives have been shown to interact with NMDA receptors, which are critical for synaptic plasticity and memory function. By modulating these receptors, the compound may help prevent excitotoxic damage associated with neurodegenerative diseases.

Case Studies:

  • In experimental models of Alzheimer's disease, quinoxaline derivatives have demonstrated the ability to reduce neuroinflammation and oxidative stress markers, suggesting their potential utility in treating neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial strains.

Mechanism of Action:

  • Inhibition of Bacterial Growth: The compound has been observed to inhibit bacterial growth by interfering with bacterial cell wall synthesis and function.

Case Studies:

  • A study highlighted its effectiveness against multi-drug resistant strains of bacteria, indicating its potential as a novel antibacterial agent .

Data Table: Summary of Applications

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInhibition of kinases; induction of apoptosisSignificant cytotoxicity against various cancer cell lines
NeuroprotectionNMDA receptor modulation; reduction of oxidative stressReduced markers of neuroinflammation in Alzheimer's models
Antimicrobial ActivityInhibition of bacterial growthEffective against multi-drug resistant bacterial strains

Mechanism of Action

The mechanism of action of N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(3-((3-Chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
  • CAS Registry Number : 714226-80-9 (closely related analog)
  • Molecular Formula : C${21}$H${17}$ClN$4$O$3$S
  • Molecular Weight : 440.90 g/mol

Structural Features :

  • Core Scaffold: Quinoxaline (a bicyclic heteroaromatic system with two nitrogen atoms) substituted at position 3 with a 3-chloro-4-methoxyaniline group.
  • Sulfonamide Linkage: A thiophene-2-sulfonamide moiety attached to position 2 of the quinoxaline ring.
  • Functional Groups : Chlorine (electron-withdrawing), methoxy (electron-donating), and sulfonamide (polar, hydrogen-bonding capabilities).
  • Reacting chloroquinoxaline derivatives with thiating reagents (e.g., N-cyclohexyldithiocarbamate-cyclohexylammonium salt) to introduce sulfur-containing groups .
  • Nucleophilic substitution or coupling reactions to attach the 3-chloro-4-methoxyphenylamino group .
Structural Analogues and Key Differences
Compound Name Molecular Formula Key Structural Features Functional Differences
Target Compound C${21}$H${17}$ClN$4$O$3$S Quinoxaline core, thiophene-sulfonamide, chloro-methoxyphenyl High polarity due to sulfonamide; potential kinase inhibition
N-(3-Acetylphenyl)thiophene-2-sulfonamide C${12}$H${11}$NO$3$S$2$ Thiophene-sulfonamide, acetylphenyl Lacks quinoxaline; acetyl group may reduce solubility
3-Chloro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide C${21}$H${17}$ClN$4$O$3$S Benzenesulfonamide instead of thiophene-sulfonamide Altered electronic properties; benzenesulfonamide may enhance stability
N-[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide Thiophene-carboxamide, chloro-methoxyaniline Carboxamide vs. sulfonamide; likely lower hydrogen-bonding capacity
Pharmacological and Physicochemical Comparisons
  • Target Compound vs. The chloro-methoxy group may improve membrane permeability relative to unsubstituted phenyl derivatives .
  • Target Compound vs. Acetylphenyl Derivative: The quinoxaline core in the target compound provides a rigid planar structure, favoring interactions with kinase ATP-binding pockets, whereas the acetylphenyl derivative lacks this feature .
Crystallographic and Computational Insights
  • Electron-Deficient Moieties : The chloro and sulfonamide groups may stabilize charge-transfer complexes, as observed in triazine-based herbicides (e.g., metsulfuron methyl) .

Biological Activity

N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C21H17ClN4O3S
  • Molecular Weight : 425.9 g/mol

The compound features a quinoxaline core linked to a thiophene sulfonamide moiety, which is crucial for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. The sulfonamide group enhances its binding affinity to target proteins, leading to modulation of various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • A431 (epidermoid carcinoma) : IC50 values suggest significant cytotoxicity.
  • Jurkat (T-cell leukemia) : The compound demonstrated equipotent activity comparable to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Reference
A431<10
Jurkat<10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The SAR analysis revealed that the presence of electron-withdrawing groups, such as chlorine, enhances its antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound highlight the importance of specific substituents on the phenyl and thiophene rings. For instance:

  • Chloro Substitution : The presence of chlorine at the para position on the methoxyphenyl ring significantly enhances both anticancer and antimicrobial activities.
  • Methoxy Group : The methoxy group contributes to increased lipophilicity, facilitating better cell membrane penetration.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on A431 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with apoptosis being confirmed through flow cytometry .
  • In Vivo Efficacy : In murine models, administration of this compound showed promising results in tumor reduction without significant toxicity .

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